![molecular formula C31H50O3 B191145 Eburicoic acid CAS No. 560-66-7](/img/structure/B191145.png)
Eburicoic acid
Overview
Description
Eburicoic acid is a naturally occurring compound found in the root of the Eburicoicaceae family of plants. It is a polyphenolic compound with a molecular formula of C17H20O8. It is a colorless crystalline solid that is soluble in water and ethanol. This compound has been studied for its potential biological activities, such as anti-oxidant, anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to have potential applications in laboratory experiments, as well as in scientific research.
Scientific Research Applications
Anti-Liver Cancer Activity : Eburicoic acid, derived from Antrodia cinnamomea, has been found to exhibit significant anti-liver cancer effects. This is achieved through the induction of autophagy in human hepatoma Hep 3B cells, involving mechanisms like reactive oxygen species generation, ATP depletion, and endoplasmic reticulum stress (Su et al., 2012).
Gastric Ulcer Protection : this compound, isolated from Laetiporus sulphureus, has shown protective effects against gastric ulcers in mice. This protection is achieved by attenuating H+/K+-ATPase activity, suggesting a mechanism of gastric acid inhibition (Wang et al., 2015).
Antidiabetic and Antihyperlipidemic Effects : Studies have demonstrated that this compound from Antrodia camphorata can have antidiabetic and antihyperlipidemic effects. This is observed in palmitate-treated C2C12 myotubes and high-fat diet-fed mice, where this compound enhances glucose uptake and fatty acid oxidation while decreasing hepatic glucose production (Lin et al., 2017).
Analgesic and Anti-Inflammatory Effects : this compound has also been shown to have analgesic and anti-inflammatory effects. It inhibits writhing responses and formalin-induced pain, decreases paw edema, and reduces inflammatory cytokines in mice (Deng et al., 2013).
Hepatoprotective Effects : Another study demonstrated the hepatoprotective effects of this compound against carbon tetrachloride-induced liver damage in mice. It works by preventing the elevation of liver enzymes and lipid peroxides, and through anti-inflammatory mechanisms (Huang et al., 2013).
Inhibition of LPS-Induced Activation in Cells : this compound from Laetiporus sulphureus has been found to inhibit lipopolysaccharide (LPS)-induced activation of inflammatory pathways in RAW264.7 macrophage cells. It modulates various signaling pathways and reduces the production of inflammatory mediators and cytokines (Wang et al., 2017).
Mechanism of Action
Eburicoic acid is a triterpenoid compound found in the medicinal mushroom Antrodia camphorata . It has been studied for its potential antidiabetic and antihyperlipidemic effects .
Target of Action
This compound primarily targets the Glucose Transporter Type 4 (GLUT4) , 5′-Adenosine Monophosphate-Activated Protein Kinase (AMPK) , and Akt . These proteins play crucial roles in glucose metabolism and insulin signaling .
Mode of Action
This compound interacts with its targets by preventing and restoring the decrease in expression levels of GLUT4, phospho-AMPK/total AMPK, and phospho-Akt/total Akt in insulin-resistant cells . This interaction leads to changes in glucose metabolism and insulin signaling .
Biochemical Pathways
This compound affects the biochemical pathways related to glucose metabolism and insulin signaling. It enhances the expression levels of phospho-AMPK and membrane expression levels of GLUT4 in skeletal muscle, facilitating glucose uptake . It also enhances hepatic expression levels of phospho-Akt and phospho-FoxO1 but decreases the mRNA levels of glucose-6-phosphatase (G6 Pase) and phosphoenolpyruvate carboxykinase (PEPCK) to suppress hepatic glucose production .
Pharmacokinetics
It is known that this compound is administered orally . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound has been shown to have antidiabetic and antihyperlipidemic effects. It reduces blood glucose and triglyceride levels and improves peripheral insulin sensitivity . It also reduces adipose expression levels of lipogenic FAS and peroxisome proliferator-activated receptor γ (PPARγ), leading to decreased adipose lipid accumulation .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, its antidiabetic and antihyperlipidemic effects were observed in high-fat diet-fed mice . More research is needed to understand how other environmental factors might influence its action, efficacy, and stability.
properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMQOYZVOPASJF-OXUZYLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
560-66-7 | |
Record name | Eburicoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=560-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eburicoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eburicoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE37KG6A7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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